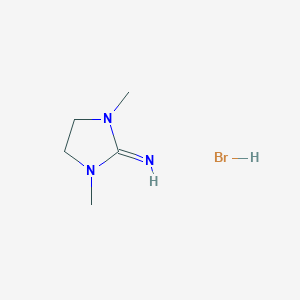
1,3-Dimethylimidazolidin-2-imine hydrobromide
描述
1,3-Dimethylimidazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C5H10N2O. It is known for its strong polar properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolidin-2-imine hydrobromide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethyleneurea with hydrobromic acid under controlled temperature and pressure conditions . The reaction typically requires a catalyst to enhance the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound .
化学反应分析
Types of Reactions
1,3-Dimethylimidazolidin-2-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different imidazolidine compounds.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives, which have applications in pharmaceuticals and organic synthesis .
科学研究应用
1,3-Dimethylimidazolidin-2-imine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, promoting various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
作用机制
The mechanism of action of 1,3-Dimethylimidazolidin-2-imine hydrobromide involves its strong polar properties, which facilitate its interaction with various molecular targets. It acts as a promoter in chemical reactions by minimizing the formation of byproducts and accelerating the desired reaction pathways . The compound’s high dielectric constant and ability to solvate ions play a crucial role in its effectiveness .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Similar in structure but lacks the hydrobromide component.
N,N-Dimethylethyleneurea: Another imidazolidine derivative with similar properties.
Uniqueness
1,3-Dimethylimidazolidin-2-imine hydrobromide is unique due to its hydrobromide component, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high reactivity and solubility .
生物活性
1,3-Dimethylimidazolidin-2-imine hydrobromide (CAS No. 77458-86-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
This compound is characterized by its imidazolidine structure, which is significant for its biological interactions. The compound's molecular formula is . The presence of the imine functional group contributes to its reactivity and potential biological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dimethylimidazolidin-2-one with hydrobromic acid. The following reaction scheme outlines the general process:
- Starting Material : 1,3-dimethylimidazolidin-2-one
- Reagent : Hydrobromic acid
- Reaction Conditions : Heat under reflux conditions to facilitate the formation of the hydrobromide salt.
Anticancer Properties
Research has indicated that derivatives of imidazolidines exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds found that certain derivatives displayed potent antiproliferative activity against human colorectal cancer cells (HT-29) and breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.013 nM to 9.26 nM .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 1 | HT-29 | 9.26 |
| Compound 2 | MDA-MB-231 | 0.56 |
| Compound 3 | HT-29 | 0.013 |
These findings suggest that this compound may also possess similar anticancer properties due to structural analogies.
The mechanism through which imidazolidine derivatives exert their biological effects often involves enzyme inhibition and modulation of signaling pathways. For instance, studies have shown that these compounds can interact with aromatase enzymes, which are critical in estrogen biosynthesis and cancer progression.
Additionally, the compound may influence cellular pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Case Studies
A notable case study involved the evaluation of various imidazolidine derivatives for their cytotoxic effects on cancer cell lines . The results demonstrated that specific structural modifications could enhance biological activity significantly.
Case Study Overview
- Objective : To assess the cytotoxicity of synthesized imidazolidine derivatives.
- Methodology : In vitro assays on HT-29 and MDA-MB-231 cell lines.
- Findings : Certain compounds exhibited IC50 values in the low nanomolar range, indicating high potency.
属性
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDXJNEZIGGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













